2-Methylaziridin-1-amine
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Overview
Description
2-Methylaziridin-1-amine, also known as 2-methylaziridine, is a three-membered nitrogen-containing heterocycle. This compound is part of the aziridine family, which is known for its high ring strain and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylaziridin-1-amine can be synthesized through several methods. One common approach involves the reaction of isopropanolamine with sulfuric acid, followed by esterification and hydrolysis . The reaction conditions are typically mild, making it suitable for large-scale industrial production. The process involves the following steps:
- Esterification of isopropanolamine with sulfuric acid.
- Hydrolysis of the ester with a liquid alkaline solution.
- Purification through distillation under normal and low pressure .
Industrial Production Methods
The industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of sulfuric acid and liquid alkaline solutions ensures high purity and yield, with the final product reaching a purity of 99% or more .
Chemical Reactions Analysis
Types of Reactions
2-Methylaziridin-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the amine group into corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, hydroxides, and amines are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and hydrocarbons, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methylaziridin-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methylaziridin-1-amine involves its high ring strain, which makes it highly reactive. The compound can undergo ring-opening reactions, leading to the formation of various products. The molecular targets and pathways involved in its action include nucleophilic attack at the aziridine carbon atoms, resulting in the formation of substituted amines .
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound of the aziridine family, known for its high reactivity and ring strain.
Vinylaziridine: Features an unsaturated C–C bond attached to the aziridine ring, making it highly reactive.
Uniqueness
2-Methylaziridin-1-amine is unique due to the presence of the methyl group at the 2-position, which significantly influences its chemical properties and reactivity. This modification makes it more suitable for specific applications, particularly in the synthesis of polyamines and other nitrogen-containing compounds .
Properties
CAS No. |
32348-22-4 |
---|---|
Molecular Formula |
C3H8N2 |
Molecular Weight |
72.11 g/mol |
IUPAC Name |
2-methylaziridin-1-amine |
InChI |
InChI=1S/C3H8N2/c1-3-2-5(3)4/h3H,2,4H2,1H3 |
InChI Key |
JLLBNBCZQAIKNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1N |
Origin of Product |
United States |
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